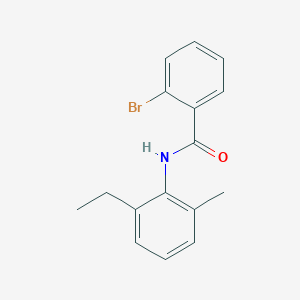

2-bromo-N-(2-ethyl-6-methylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 2-bromo-N-(2-ethyl-6-methylphenyl)benzamide involves reactions between specific amines and brominated benzoyl compounds. For example, substituted benzamide derivatives have been synthesized from reactions between substituted amines and brominated benzoyl bromide in the presence of KOH, showcasing a type of aldol condensation reaction (M. Laxmi, G. Ravi, & A. Nath, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to 2-bromo-N-(2-ethyl-6-methylphenyl)benzamide, has been elucidated using various spectroscopic techniques such as IR, NMR (both 1H and 13C), and mass spectrometry, alongside elemental analysis (S. Saeed, N. Rashid, M. Bhatti, & P. Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, contributing to their diverse chemical properties. For instance, the reaction between isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives leads to the formation of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives, showcasing the compound's reactivity and potential for further functionalization (M. Sabbaghan & Zinatossadat Hossaini, 2012).

Physical Properties Analysis

The physical properties of benzamide derivatives, including crystal structure and stability, are often analyzed using X-ray diffraction. For instance, a study on similar compounds reported crystal packing stabilized by hydrogen bonds and other non-covalent interactions, highlighting the importance of these interactions in determining the solid-state structure of such compounds (A. Saeed, A. Khurshid, et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of New Thiourea Derivatives : Research into thiourea derivatives, which are structurally similar to the query compound, demonstrates their synthesis and spectroscopic characterization. These compounds have shown significant anti-pathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Characterization of Metal Complexes : The synthesis and characterization of Cu(II) and Ni(II) complexes of certain benzamide derivatives highlight the chemical versatility and reactivity of these compounds, showing their potential in coordination chemistry and materials science (Binzet et al., 2009).

Antimicrobial Activity

- Antibacterial and Antifungal Activities : Substituted benzamide derivatives have been explored for their antimicrobial properties, showing significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This indicates the potential of these compounds for further development into novel antimicrobial agents (Laxmi et al., 2019).

Molecularly Imprinted Polymers

- Fabrication of Molecularly Imprinted Polymers : The use of certain benzamide derivatives in the synthesis of molecularly imprinted polymers (MIPs) showcases the application of these compounds in creating materials with specific binding sites for biomolecules. This has implications for bio-sensing, drug delivery, and selective adsorption applications (Sobiech et al., 2022).

Photochemical Reactions

- Photocyclization Reactions : Studies on the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides, which are related to the query compound, have uncovered novel photocyclization reactions leading to the formation of unique cyclic compounds. This research opens new pathways in the synthesis of complex organic molecules (Nishio et al., 2005).

Eigenschaften

IUPAC Name |

2-bromo-N-(2-ethyl-6-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-3-12-8-6-7-11(2)15(12)18-16(19)13-9-4-5-10-14(13)17/h4-10H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPLKEMONGFZKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)

![3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5521829.png)

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)

![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5521883.png)

![2-[(6-methoxy-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5521900.png)

![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)